Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate is a chemical compound characterized by its unique structure, which includes an azetidine ring and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring followed by the introduction of the pyridazine and carboxylate groups. Common synthetic routes include:
Azetidine Formation: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols and appropriate reagents.
Pyridazine Synthesis: The pyridazine ring is often constructed using condensation reactions between hydrazines and 1,4-diketones.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: This compound differs in the heterocyclic ring structure, leading to different chemical properties and reactivity.
Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate: This compound has a different core structure, resulting in distinct biological and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-10(15)8-3-4-9(12-11-8)13-5-7(14)6-13/h3-4,7,14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOEZSPMNMVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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